![molecular formula C19H18N2O2S2 B2432297 4-(ethylthio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide CAS No. 922823-21-0](/img/structure/B2432297.png)
4-(ethylthio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide
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Description
4-(ethylthio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide, also known as ETTB, is a chemical compound with potential applications in scientific research. ETTB is a thiazole derivative that has been synthesized using various methods.
Scientific Research Applications
Antibacterial Activity
The compound’s structure suggests potential antibacterial properties. Researchers have explored its inhibitory effects on type III secretion (T3S) in Gram-negative bacteria. Specifically, it acts as a bioisostere of salicylidene acylhydrazides , a known class of T3S inhibitors . By disrupting bacterial protein export machinery, compounds like this one could pave the way for novel antibacterial agents.
Ethnopharmacology
Considering the compound’s thiazole scaffold, it’s worth investigating whether it occurs naturally in traditional medicinal plants. Ethnopharmacological studies could reveal related compounds with historical uses. Such insights might inspire further research or provide clues for drug discovery.
Hillgren, J. M., Dahlgren, M. K., To, T. M., & Elofsson, M. (2010). Synthesis of [4-(2-Hydroxyphenyl)thiazol-2-yl]methanones as Potential Bioisosteres of Salicylidene Acylhydrazides. Molecules, 15(9), 6019-6034. DOI: 10.3390/molecules15096019
properties
IUPAC Name |
4-ethylsulfanyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S2/c1-3-24-16-10-6-14(7-11-16)18(22)21-19-20-17(12-25-19)13-4-8-15(23-2)9-5-13/h4-12H,3H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPZDPKGXXMCPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(ethylthio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide |
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